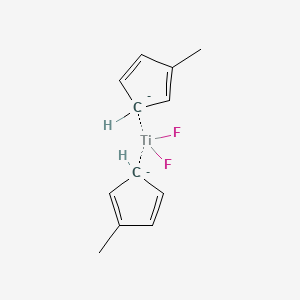
Bis(methylcyclopentadienyl)difluorotitanium(IV)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of Bis(methylcyclopentadienyl)difluorotitanium(IV) is C12H14F2Ti . The compound is a type of metallocene, which means it contains a metal atom (in this case, titanium) sandwiched between two cyclopentadienyl rings. Each of these rings has a methyl group attached to it. The compound also contains two fluoride atoms.Physical And Chemical Properties Analysis
The molecular weight of Bis(methylcyclopentadienyl)difluorotitanium(IV) is 244.10300 . The compound appears as a white or yellowish powder. Other physical and chemical properties such as melting point, boiling point, and density were not provided in the search results.Aplicaciones Científicas De Investigación
Comprehensive Analysis of Bis(methylcyclopentadienyl)difluorotitanium(IV) Applications
Bis(methylcyclopentadienyl)difluorotitanium(IV), also known as titanocene difluoride, is a titanocene compound with potential applications in various scientific research fields. Below is a detailed analysis of its unique applications across six distinct areas:
Cancer Research: Cytotoxic Activity: Titanocene difluoride has been studied for its cytotoxic activity against cancer cells. It is part of a class of compounds known as non-platinum-based antitumor agents . The compound’s ability to disrupt cancer cell growth makes it a subject of interest in the development of new chemotherapy drugs.
Safety and Hazards
Propiedades
IUPAC Name |
difluorotitanium;2-methylcyclopenta-1,3-diene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H7.2FH.Ti/c2*1-6-4-2-3-5-6;;;/h2*2-5H,1H3;2*1H;/q2*-1;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUAZFJHTAXAWAW-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[CH-]C=C1.CC1=C[CH-]C=C1.F[Ti]F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2Ti-2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 2779173 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





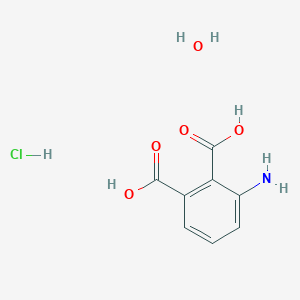



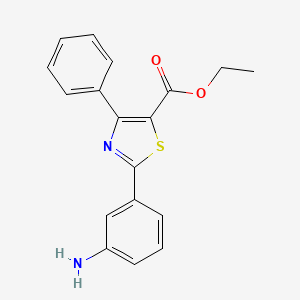
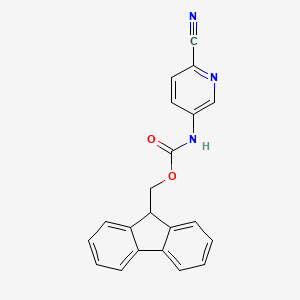

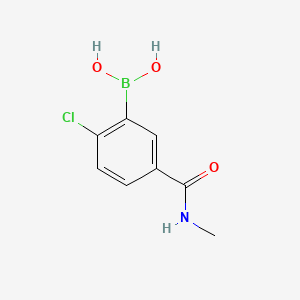
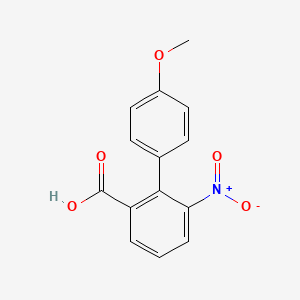
![9a-(4-Methoxyphenyl)-octahydro-1H-pyrrolo[1,2-a][1,3]diazepin-7-one](/img/structure/B6341676.png)